

Application Notes and Protocols for Paxilline in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paxiphylline D*

Cat. No.: *B1159089*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

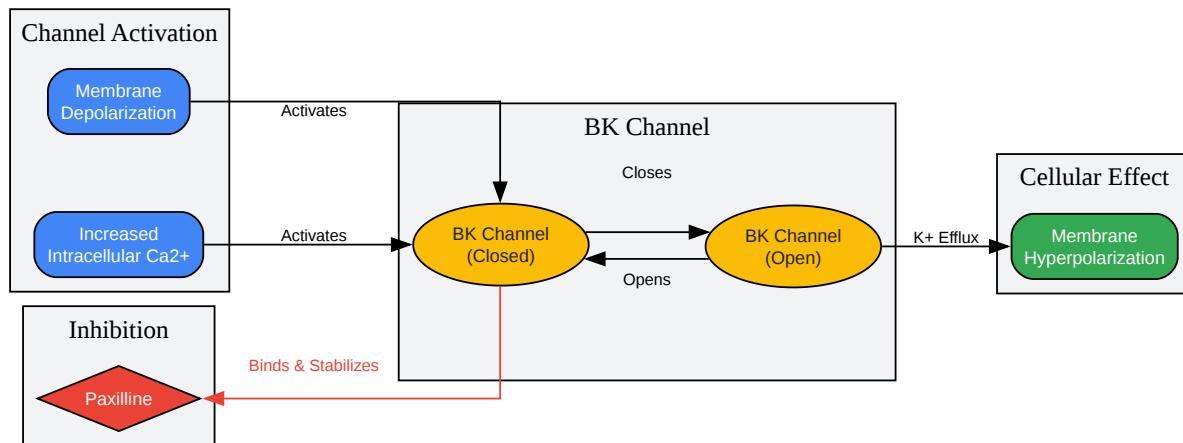
Paxilline is a potent and selective inhibitor of the large-conductance Ca^{2+} -activated potassium (BK) channel, also known as the Maxi-K, Slo1, or $\text{KCa}1.1$ channel.^{[1][2][3]} This indole diterpene alkaloid, originally isolated from *Penicillium paxilli*, has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of BK channels in a variety of cell types. These channels are key regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.^{[4][5]} Paxilline's high affinity and specificity for BK channels make it a preferred antagonist for *in vitro* and *in vivo* studies. This document provides detailed application notes and protocols for the effective use of Paxilline in patch-clamp electrophysiology experiments.

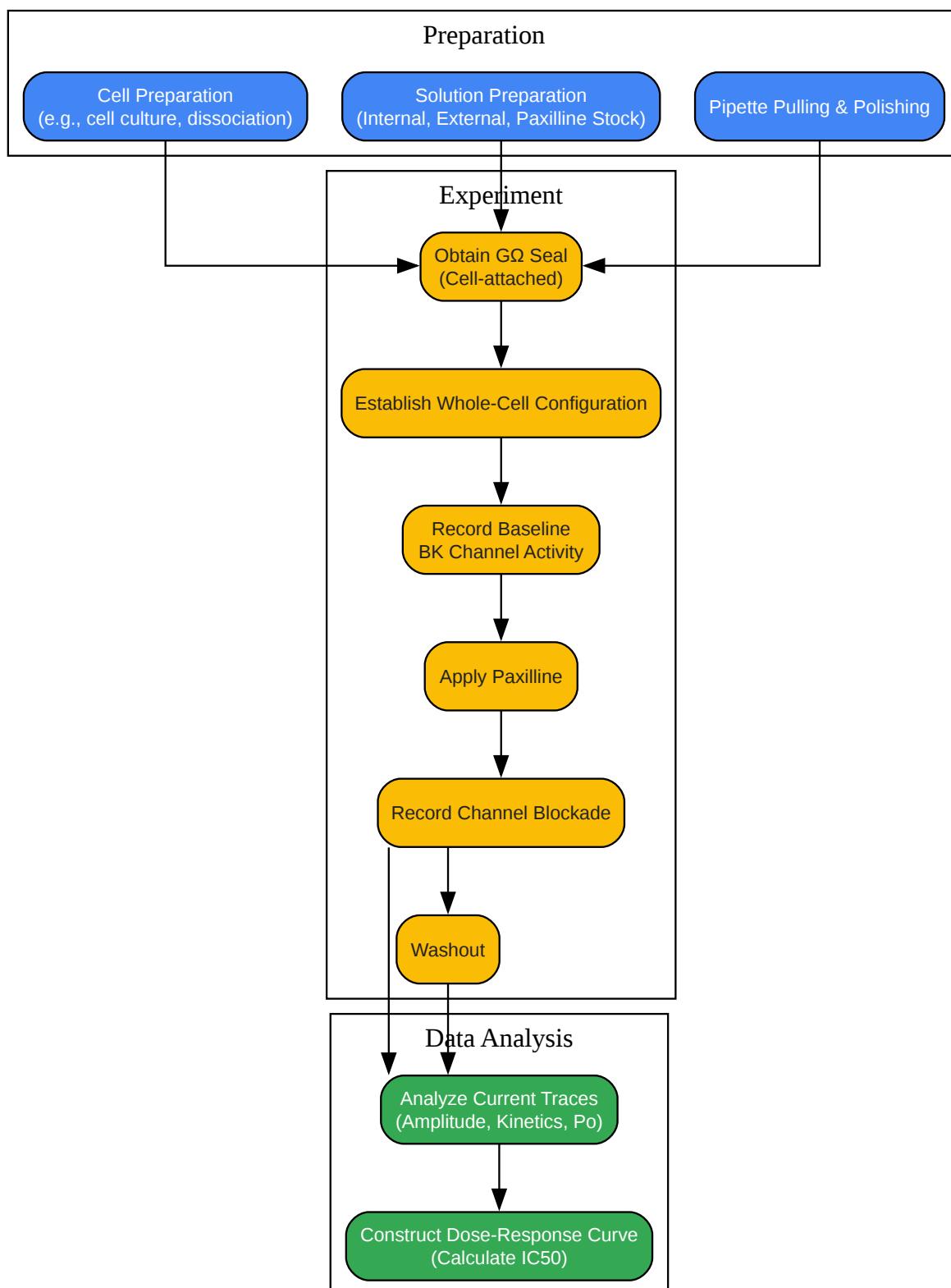
Mechanism of Action

Paxilline inhibits BK channels through a closed-channel block mechanism.^{[6][7][8]} This means that Paxilline binds with a much higher affinity to the closed conformation of the channel than to the open conformation.^[6] The inhibition is, therefore, inversely dependent on the channel's open probability (P_o).^{[6][7][8]} Conditions that increase the open probability, such as membrane depolarization or high intracellular calcium concentrations, will reduce the apparent potency of Paxilline.^{[1][6]} Conversely, at more negative membrane potentials where the channel is predominantly closed, Paxilline exhibits its highest affinity. Gating current measurements have shown that Paxilline does not affect the voltage sensor movement of the BK channel.^{[6][7][8]}

Data Presentation

Paxilline Potency and Kinetics


The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of Paxilline are highly dependent on the experimental conditions, particularly the membrane potential and the intracellular calcium concentration, which influence the open probability of the BK channel.


Parameter	Value	Conditions	Cell Type/Expression System	Reference
Ki	1.9 nM	10 μM intracellular Ca ²⁺	Cloned α subunit (slo) in excised membrane patches	[1]
IC50	~10 nM	Channels are predominantly closed (low Po)	Not specified	[6][7][8][9]
IC50	~10 μM	Maximal channel open probability (high Po)	Not specified	[6][7][8][9]
Rate of Inhibition	2 x 10 ⁶ M ⁻¹ s ⁻¹	For closed channels, linear up to 2 μM Paxilline	Not specified	[6]

Solubility and Storage

Solvent	Solubility	Storage of Stock Solution	Reference
DMSO	~30 mg/mL	-20°C for up to 1 year; -80°C for up to 2 years	[10][11]
Ethanol	~10 mg/mL	See manufacturer's recommendation	[10]
Dimethyl formamide (DMF)	~30 mg/mL	See manufacturer's recommendation	[10]

Signaling Pathway and Experimental Workflow BK Channel Regulation and Paxilline Inhibition

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Paxilline | Ca²⁺-ATPase | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Paxilline | Penicillium paxilli | BKCa-channel inhibitor | TargetMol [targetmol.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paxilline inhibits BK channels by an almost exclusively closed-channel block mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zhou Y and Lingle CJ (2014), Paxilline inhibits BK channels by an almost exc... - Paper [echinobase.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Paxilline in Patch-Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1159089#using-paxilline-in-patch-clamp-electrophysiology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com